molecular formula C16H17N7O2 B2580041 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1421530-19-9

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2580041
CAS No.: 1421530-19-9
M. Wt: 339.359
InChI Key: JJDNIQYZJXISOL-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative characterized by a hybrid structure featuring:

  • A central pyrimidine core substituted with a 1H-pyrrol-1-yl group at the 6-position.
  • An ethylamino linker connecting the pyrimidine to the acetamide moiety.
  • A pyrimidin-2-yloxy substituent on the acetamide carbonyl.

Properties

IUPAC Name

2-pyrimidin-2-yloxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c24-15(11-25-16-19-4-3-5-20-16)18-7-6-17-13-10-14(22-12-21-13)23-8-1-2-9-23/h1-5,8-10,12H,6-7,11H2,(H,18,24)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDNIQYZJXISOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name/ID Key Structural Features Molecular Weight (Da) Notable Substituents Source
Target Compound Pyrimidine-pyrrole core, ethylamino linker, pyrimidin-2-yloxy-acetamide ~487 (estimated)* 1H-pyrrol-1-yl, pyrimidin-2-yloxy N/A
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(2-(2-(methyl(6-methyl-2-...)acetamide (4) Isoindolinone-dioxopiperidine, methyl-pyrimidine, extended ethoxyethyl linker 713.2807 (HRMS) Dioxopiperidine, isoindolinone Valdivia et al.
N-(3-cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline core, tetrahydrofuran-oxy, piperidinylidene-acetamide ~600 (estimated) Tetrahydrofuran, cyano group Patent
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide Pyrimidine-piperazine-phenoxy-acetamide, isopropyl group ~520 (estimated) 4-Methylpiperazine, pyridin-4-ylamino Patent
2-((2-(benzyl(ethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (18) Dioxopiperidine-isoindolinone, benzyl-ethylamino-pyrimidine 500 (LCMS) Benzyl-ethylamino, dioxopiperidine Chemical Biology

*Estimated based on molecular formula derived from IUPAC name.

Key Observations :

  • Core Variations: The target compound lacks the quinoline (Patent ) or isoindolinone (Valdivia et al.
  • Linker Flexibility: The ethylamino linker in the target compound is shorter than the ethoxyethyl chain in Compound 4 , which may limit conformational flexibility but improve metabolic stability.
  • Substituent Impact: The pyrimidin-2-yloxy group distinguishes it from analogs with phenoxy (Patent ) or tetrahydrofuran-oxy (Patent ) substituents, possibly altering solubility and hydrogen-bonding capacity.
Binding and Target Engagement
  • PROTAC Design : Compound 4 incorporates a dioxopiperidine moiety for E3 ligase recruitment, a feature absent in the target compound, which may limit its utility in targeted protein degradation.
  • Kinase Inhibition : The pyrimidine-piperazine analogs (Patent ) target kinases like ALK or EGFR, suggesting the target compound’s pyrimidine core could similarly engage kinase ATP-binding pockets.

Structure-Activity Relationship (SAR) Insights

  • Pyrrole vs.
  • Acetamide Modifications: The pyrimidin-2-yloxy group contrasts with the benzyl-ethylamino group in Compound 18 , which could influence binding affinity for targets like cereblon or kinases.

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